5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, two reduced Schiff bases, namely 5-[(2-hydroxybenzyl)amino]isophthalic acid and 5-[(pyridin-4-ylmethyl)amino]isophthalic acid, were synthesized using 5-aminoisophthalic acid as the starting material . Another compound, N-(2-Hydroxybenzyl)-2-amino-2-deoxy-D-glucose (NHADG), was synthesized by conjugating salicylaldehyde to glucosamine .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as single-crystal X-ray diffraction, elemental analysis, infrared, 1H NMR, mass, absorption, and fluorescence spectra . These compounds crystallize in the monoclinic system with specific space groups .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the N-alkylation of pharmaceutically relevant amines with alcohols at ambient temperature has been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For example, photophysical properties of both 5-[(2-hydroxybenzyl)amino]isophthalic acid and 5-[(pyridin-4-ylmethyl)amino]isophthalic acid are significantly different from those of raw material 5-aminoisophthalic acid due to stronger p→π conjugation .Scientific Research Applications
Synthesis of Reduced Schiff Bases
This compound can be used in the synthesis of reduced Schiff bases . Reduced Schiff bases are obtained through the reduction of rigid C=N double bond to C–N single bond, which increases the structure flexibility significantly . This change in electronic effect can result in diverse structures and various properties for the formed metal complexes .
Photophysical Properties
The compound can exhibit unique photophysical properties. For example, similar compounds have shown strong narrow-band blue fluorescence with a high quantum efficiency . This property can be utilized in the development of new fluorescent materials .
pH Sensors
Due to their bright colors and strong fluorescence, reduced Schiff bases have been widely applied as pH sensors . The compound could potentially be used in the development of new pH sensors.
Drug Development
Reduced Schiff bases have important physiological functions and have been used in drug development . Therefore, this compound could potentially be used in the development of new drugs.
Organic Dyes
Reduced Schiff bases have been widely applied as organic dyes . The compound could potentially be used in the development of new organic dyes.
Organic Ligands for Synthesizing Metal Complexes
Reduced Schiff bases have been widely applied as organic ligands for synthesizing metal complexes . The compound could potentially be used in the synthesis of new metal complexes.
Mechanism of Action
Target of Action
The primary target of 5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile is the 5-HT2A receptor . This receptor is a subtype of the 5-HT2 receptor which belongs to the serotonin receptor family and is a G protein-coupled receptor .
Mode of Action
5-((2-Hydroxybenzyl)amino)-2-methylbenzenecarbonitrile acts as a selective agonist for the 5-HT2A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound binds to the 5-HT2A receptor, activating it .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[(2-hydroxyphenyl)methylamino]-2-methylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-11-6-7-14(8-13(11)9-16)17-10-12-4-2-3-5-15(12)18/h2-8,17-18H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBCZOMSLONOPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=CC=C2O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.